molecular formula C12H19ClN2 B2794503 N-Benzylpiperidin-4-amine dihydrochloride CAS No. 871112-83-3

N-Benzylpiperidin-4-amine dihydrochloride

Cat. No.: B2794503
CAS No.: 871112-83-3
M. Wt: 226.74 g/mol
InChI Key: RRCPGUUINZXTSO-UHFFFAOYSA-N
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Description

N-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Benzylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.

    Benzylpiperazine: Another piperidine derivative with distinct chemical and biological characteristics.

Uniqueness

N-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

871112-83-3

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-benzylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-14H,6-10H2;1H

InChI Key

RRCPGUUINZXTSO-UHFFFAOYSA-N

SMILES

C1CNCCC1NCC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2.Cl

solubility

not available

Origin of Product

United States

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